molecular formula C30H24O9 B8117877 19-acetyl-5,21-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(23),2,4,6,8,10,14,17,19,21-decaene-12,13-dione

19-acetyl-5,21-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(23),2,4,6,8,10,14,17,19,21-decaene-12,13-dione

Cat. No.: B8117877
M. Wt: 528.5 g/mol
InChI Key: RMKASJPDEIDZMG-UHFFFAOYSA-N
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Description

The compound with the identifier “19-acetyl-5,21-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(23),2,4,6,8,10,14,17,19,21-decaene-12,13-dione” is known as Hypocrellin B. Hypocrellin B is a naturally occurring pigment isolated from the fungi Hypocrella bambusae and Shiraia bambusicola. It is primarily recognized for its role as an apoptosis inducer and its application as a photosensitizer in photodynamic therapy for cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hypocrellin B can be synthesized through various chemical reactions involving its precursor compounds. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the formation of the desired molecular structure. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of Hypocrellin B involves large-scale fermentation processes using the fungi Hypocrella bambusae and Shiraia bambusicola. The fermentation process is optimized to maximize the yield of Hypocrellin B, followed by extraction and purification steps to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Hypocrellin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Hypocrellin B include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of Hypocrellin B depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of Hypocrellin B .

Scientific Research Applications

Hypocrellin B has a wide range of scientific research applications, including:

Mechanism of Action

Hypocrellin B exerts its effects primarily through its role as a photosensitizer. When exposed to light, Hypocrellin B generates reactive oxygen species that can induce apoptosis in cancer cells. The molecular targets and pathways involved in this process include the activation of caspases and the disruption of mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Hypocrellin B include other photosensitizers used in photodynamic therapy, such as:

  • Hypocrellin A
  • Photofrin
  • Verteporfin

Uniqueness

Hypocrellin B is unique due to its natural origin from fungi and its specific molecular structure, which allows it to effectively generate reactive oxygen species upon light exposure. This makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

19-acetyl-5,21-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(23),2,4,6,8,10,14,17,19,21-decaene-12,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O9/c1-10-7-13-20-19-12(26(33)28(35)29(13)38-5)8-15(36-3)22-16(37-4)9-14(32)21(24(19)22)25-23(20)17(10)18(11(2)31)30(39-6)27(25)34/h8-9,32,34H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKASJPDEIDZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C4C(=C(C(=O)C(=O)C5=CC(=C6C(=CC(=C(C6=C54)C3=C(C(=C2C(=O)C)OC)O)O)OC)OC)OC)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C3=C4C(=C(C(=O)C(=O)C5=CC(=C6C(=CC(=C(C6=C54)C3=C(C(=C2C(=O)C)OC)O)O)OC)OC)OC)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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